molecular formula C20H25N5O3 B607352 EPZ015666

EPZ015666

Número de catálogo: B607352
Peso molecular: 383.4 g/mol
Clave InChI: ZKXZLIFRWWKZRY-KRWDZBQOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

EPZ015666, también conocido como GSK3235025, es un potente e inhibidor selectivo de la proteína arginina metiltransferasa 5 (PRMT5). PRMT5 es una enzima que juega un papel crucial en varios procesos celulares, incluida la expresión genética, el metabolismo del ARN y la transducción de señales. This compound ha mostrado un potencial significativo en estudios preclínicos por su capacidad de inhibir la actividad de PRMT5, lo que lo convierte en un candidato prometedor para aplicaciones terapéuticas en oncología y otras enfermedades .

Mecanismo De Acción

EPZ015666 ejerce sus efectos al inhibir selectivamente PRMT5, una enzima responsable de la metilación de residuos de arginina en varias proteínas sustrato. Al bloquear la actividad de PRMT5, this compound interrumpe la formación de dimetilarginina simétrica, lo que lleva a alteraciones en la expresión genética y los procesos celulares. Esta inhibición finalmente da como resultado la supresión del crecimiento tumoral, la protección de las células neuronales y la inhibición de la transformación viral .

Análisis Bioquímico

Biochemical Properties

EPZ015666 acts as a competitive inhibitor of PRMT5, with an IC50 value of 22 nM in biochemical assays . It displays over 20,000-fold selectivity over other protein methyltransferases . This compound blocks the association of PRMT5 with methylosome protein 50, which is necessary for the formation of an active methyltransferase complex .

Cellular Effects

This compound has been shown to have selective in vitro toxicity against actively proliferating and transformed cells . Treatment with this compound results in a dose-dependent increase in apoptosis in transformed cell lines . It has also been shown to reduce the proliferation of non-small cell lung cancer (NSCLC) cells, with dose-dependent decreases in symmetric dimethyl arginine (SDMA) levels and changes in alternative splicing of numerous pre-mRNAs .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the enzymatic activity of PRMT5 . This inhibition leads to a decrease in the methylation of arginine residues on cellular proteins involved in important cancer functions . The binding mechanism of this compound to PRMT5 has been revealed via molecular docking and molecular dynamics simulations .

Temporal Effects in Laboratory Settings

The effects of this compound treatment on total cellular symmetric arginine methylation were examined by immunoblot after 4 days of treatment . This compound treatment resulted in a concentration-dependent decrease in the intensity of multiple bands, indicating the effectiveness of the PRMT5 inhibition .

Dosage Effects in Animal Models

In animal models, this compound has shown dose-dependent antitumor activity . In severe combined immunodeficiency (SCID) mice bearing subcutaneous xenografts, this compound showed tumor-growth inhibition in a dose-dependent way .

Transport and Distribution

It is known that this compound is orally bioavailable and amenable to in vivo studies .

Subcellular Localization

It is known that PRMT5, the target of this compound, is found in both the nucleus and the cytoplasm of cells . The inhibition of PRMT5 by this compound could potentially affect the localization of PRMT5 within the cell .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

EPZ015666 se sintetiza a través de un proceso de varios pasos que involucra la formación de intermedios clave y su posterior acoplamiento. La síntesis comienza con la preparación de un derivado de pirimidina, que luego se acopla con una amina que contiene oxetano.

Métodos de producción industrial

La producción industrial de this compound implica optimizar la ruta sintética para la fabricación a gran escala. Esto incluye el uso de reacciones de alto rendimiento, técnicas de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

EPZ015666 principalmente se somete a reacciones de sustitución debido a la presencia de grupos funcionales reactivos como el anillo de pirimidina y la parte de oxetano. Estas reacciones generalmente se llevan a cabo en condiciones suaves para preservar la integridad del compuesto .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis y modificación de this compound incluyen disolventes orgánicos como el dimetilsulfóxido (DMSO), bases como el hidróxido de sodio y agentes de acoplamiento como la N,N'-diciclohexilcarbodiimida (DCC). Las reacciones generalmente se llevan a cabo a temperatura ambiente o a temperaturas ligeramente elevadas para lograr rendimientos óptimos .

Principales productos formados

Los principales productos formados a partir de las reacciones que involucran this compound son típicamente el inhibidor deseado en sí mismo y sus diversos intermedios. Estos intermedios se controlan y purifican cuidadosamente para garantizar la síntesis exitosa del compuesto final .

Actividad Biológica

EPZ015666 is a selective inhibitor of protein arginine methyltransferase 5 (PRMT5), which plays a critical role in various biological processes, particularly in cancer progression and immune response. This article delves into the biological activity of this compound, highlighting its mechanism of action, effects on different cell types, and potential therapeutic applications.

PRMT5 is involved in the methylation of arginine residues on histones and non-histone proteins, influencing gene expression and cellular signaling. This compound specifically inhibits PRMT5 enzymatic activity, leading to altered cellular functions. The compound has shown a half-maximal inhibitory concentration (IC50) of approximately 22 nM , demonstrating its potency against PRMT5 while exhibiting selectivity over other methyltransferases .

Effects on T-Cell Lines

This compound has been extensively studied in T-cell lines, particularly those transformed by the Human T-lymphotropic virus type 1 (HTLV-1). In vitro experiments revealed that treatment with this compound resulted in:

  • Increased Apoptosis : A dose-dependent increase in apoptosis was observed in HTLV-1-transformed cell lines compared to uninfected Jurkat T-cells. The IC50 concentrations for these infected cells were significantly lower than those for normal resting CD4+ T-cells, indicating selective toxicity .
  • PARP Cleavage : Immunoblot analysis showed that this compound treatment led to increased cleavage of PARP, a marker for apoptosis, confirming the induction of programmed cell death .

Table 1: Summary of In Vitro Effects of this compound on T-Cell Lines

Cell LineIC50 (nM)Apoptosis InductionPARP Cleavage
HTLV-1-Infected<22YesIncreased
Jurkat (Uninfected)>1000NoNot Significant

In Vivo Studies

In vivo studies have demonstrated the efficacy of this compound in animal models:

  • Xenograft Models : Administration of this compound in mouse models with mantle cell lymphoma (MCL) xenografts resulted in significant tumor reduction and improved survival rates. The compound exhibited dose-dependent antitumor activity, reinforcing its potential as a therapeutic agent .
  • Humanized Immune System Mice : In HTLV-1-infected humanized mice, this compound treatment not only decreased tumor burden but also enhanced survival outcomes following disease onset .

Immune Modulation

Recent research indicates that PRMT5 inhibition by this compound also affects immune cell activation:

  • Dendritic Cells : Inhibition of PRMT5 modulates dendritic cell activation by affecting metabolic pathways critical for their function. This suggests that this compound may have broader implications beyond cancer therapy, potentially enhancing immune responses against tumors .

Case Study 1: HTLV-1 Transformation

A study demonstrated that this compound effectively blocked HTLV-1-mediated T-cell immortalization in vitro. The findings indicated that PRMT5 activity is essential for the transformation process, suggesting that targeting this enzyme could disrupt viral oncogenesis .

Case Study 2: Mantle Cell Lymphoma

In another case study involving MCL patients, oral dosing with this compound showed promising results in preclinical models. The compound led to significant reductions in tumor size and was well-tolerated by subjects, paving the way for further clinical trials .

Propiedades

IUPAC Name

N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c26-17(10-25-6-5-14-3-1-2-4-15(14)9-25)8-21-20(27)18-7-19(23-13-22-18)24-16-11-28-12-16/h1-4,7,13,16-17,26H,5-6,8-12H2,(H,21,27)(H,22,23,24)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXZLIFRWWKZRY-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(CNC(=O)C3=CC(=NC=N3)NC4COC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=CC=CC=C21)C[C@H](CNC(=O)C3=CC(=NC=N3)NC4COC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EPZ015666
Reactant of Route 2
Reactant of Route 2
EPZ015666
Reactant of Route 3
Reactant of Route 3
EPZ015666
Reactant of Route 4
Reactant of Route 4
EPZ015666
Reactant of Route 5
Reactant of Route 5
EPZ015666
Reactant of Route 6
Reactant of Route 6
EPZ015666
Customer
Q & A

Q1: What is the primary target of EPZ015666 and how does it interact with this target?

A1: this compound selectively inhibits PRMT5, an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins. [, , , ] It binds to a distinct site on PRMT5 different from the S-adenosylmethionine (SAM) binding pocket, thereby inhibiting its methyltransferase activity. []

Q2: What are the downstream effects of inhibiting PRMT5 with this compound?

A2: Inhibiting PRMT5 with this compound leads to various downstream effects, including:

  • Reduced Symmetric Dimethylation: Decreases global levels of symmetrically dimethylated arginine residues, particularly on histone H4R3. [, , , , ]
  • Cell Cycle Arrest: Induces cell cycle arrest, primarily at the G2/M phase, impairing cancer cell proliferation. [, ]
  • Apoptosis Induction: Triggers apoptosis in various cancer cell lines, including multiple myeloma and mantle cell lymphoma. [, , , , ]
  • Impaired Tumor Growth: Inhibits tumor growth in preclinical models of multiple myeloma, mantle cell lymphoma, and other cancers. [, , , , , , , ]
  • Modulation of Gene Expression: Impacts the expression of genes involved in cell cycle regulation, DNA repair, and immune response. [, , ]
  • Impaired T Cell Function: Reduces T cell proliferation, viability, and functionality by inducing p53 expression and impairing the AKT pathway. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C21H25N7O3, and its molecular weight is 423.47 g/mol.

Q4: Does this compound have any catalytic properties itself?

A4: No, this compound acts as an inhibitor of PRMT5 and does not possess intrinsic catalytic properties. It functions by binding to PRMT5 and blocking its enzymatic activity.

Q5: Have computational chemistry methods been employed in the study of this compound?

A5: Yes, computational methods like virtual screening and molecular dynamics simulations have been used to identify novel PRMT5 inhibitors, including those with structural similarities to this compound. [] These methods provide insights into the binding interactions between PRMT5 and its inhibitors.

Q6: How do structural modifications of this compound affect its activity and selectivity?

A6: Studies have explored structural modifications of this compound to improve its potency and selectivity. For instance, introducing a thiourea linker enhanced antitumor activity in one study. [] Crystal structures of PRMT5 complexed with this compound and other ligands have provided insights into the binding interactions crucial for its activity. [, ]

Q7: What is known about the pharmacokinetic profile of this compound?

A7: While specific PK data isn't detailed in the provided articles, one study highlighted species differences in this compound metabolism, noting a higher clearance rate in dogs compared to rodents. [] This suggests the importance of considering species-specific metabolism when interpreting preclinical data.

Q8: What pharmacodynamic effects have been observed with this compound in vivo?

A8: this compound demonstrates in vivo efficacy in various preclinical models. It inhibits tumor growth in xenograft models of multiple myeloma, mantle cell lymphoma, and cervical cancer. [, , , ] It also shows activity in a mouse model of renal ischemia-reperfusion injury, reducing oxidative stress and pyroptosis. []

Q9: What in vitro models have been used to study the efficacy of this compound?

A9: this compound has been extensively studied in cell-based assays using various cancer cell lines, including multiple myeloma, mantle cell lymphoma, HTLV-1-transformed T-cell lines, osteosarcoma, and breast cancer. [, , , , , , , , , ] These studies provide evidence of its anti-proliferative, pro-apoptotic, and differentiation-inducing effects.

Q10: What in vivo models have been used to evaluate the efficacy of this compound?

A10: In vivo efficacy of this compound has been demonstrated in:

  • Xenograft models: Multiple myeloma, mantle cell lymphoma, cervical cancer, and retinoblastoma. [, , , ]
  • Mouse models: Renal ischemia-reperfusion injury, cardiac hypertrophy and fibrosis. [, , , , ]
  • Humanized mouse models: HTLV-1 infection. []

Q11: Have any clinical trials been conducted with this compound?

A11: While the provided articles don't detail completed clinical trials, they highlight the therapeutic potential of this compound, suggesting its advancement into clinical development. [, , ] Several studies specifically mention this compound as a promising candidate for clinical trials.

Q12: Have any drug delivery strategies been explored for this compound?

A12: Yes, one study explored the use of magnetic-driven hydrogel microrobots for targeted delivery of this compound to osteosarcoma cells. [] This approach aimed to enhance the drug's efficacy while minimizing off-target effects.

Q13: Are there any known biomarkers for predicting the efficacy of this compound?

A13: Several studies suggest potential biomarkers:

  • MTAP Deletion: Tumors with MTAP deletion exhibit synthetic lethality in response to PRMT5 inhibition, making MTAP status a potential biomarker for this compound sensitivity. [, ]
  • PRMT5 Expression: High PRMT5 expression in tumors like triple-negative breast cancer and cervical cancer has been linked to poor prognosis and potential sensitivity to this compound. [, ]

Q14: What analytical methods have been employed to characterize and quantify this compound?

A14: While the provided articles focus on the biological effects of this compound, they mention techniques like western blotting to assess changes in protein expression and methylation levels. [, , , , ] High-throughput screening methods like AlphaLISA have been adapted to identify and evaluate PRMT5 inhibitors. [, ]

Q15: Does this compound induce any immunological responses?

A15: One study reported that this compound could modulate the immune response in cervical cancer. [] They observed that inhibiting PRMT5 with this compound downregulated PD-L1 expression in tumor cells and enhanced the cytotoxic activity of T cells.

Q16: Are there any other PRMT5 inhibitors being investigated?

A16: Yes, several other PRMT5 inhibitors are being explored as potential therapeutics:

  • GSK3368715: A type I PRMT inhibitor showing synergistic anti-myeloma effects with this compound. []
  • PR5-LL-CM01: Identified through an AlphaLISA screen, exhibiting greater antitumor efficacy than this compound in PDAC and CRC models. []
  • PR5-LL-FDA1: Discovered using AlphaLISA, demonstrating potential in gastrointestinal cancers. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.